Furo[2,3-b]pyridin-3(2H)-one
Overview
Description
Furo[2,3-b]pyridin-3(2H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-b]pyridin-3(2H)-one typically involves the cyclization of nicotinonitrile derivatives. One common method includes the reaction of 3-cyano-(2H)-pyridones with sodium methoxide, leading to the formation of furo[2,3-b]pyridines in moderate to good yields . Another approach involves the use of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates as starting materials .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions where the furan and pyridine rings are activated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like N-chlorosuccinimide and sodium hypochlorite are used for chlorination reactions.
Major Products: The major products formed from these reactions include various substituted furo[2,3-b]pyridines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Furo[2,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of furo[2,3-b]pyridin-3(2H)-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Furo[3,2-c]pyridine: Another heterocyclic compound with a similar fused ring system but different biological activities.
3-Aminofuro[2,3-b]pyridine: Known for its antiproliferative and antitumor activities.
Furo[2,3-c]pyridine-based photosensitizers: Used in photodynamic therapy for imaging and ablation of bacteria.
Uniqueness: Furo[2,3-b]pyridin-3(2H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
furo[2,3-b]pyridin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPIJNDXTHFFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500984 | |
Record name | Furo[2,3-b]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27038-48-8 | |
Record name | Furo[2,3-b]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-furo[2,3-b]pyridin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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